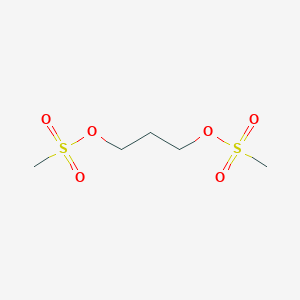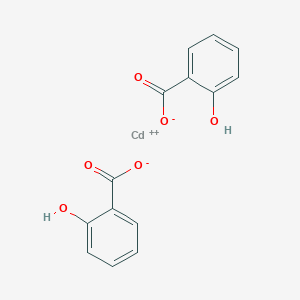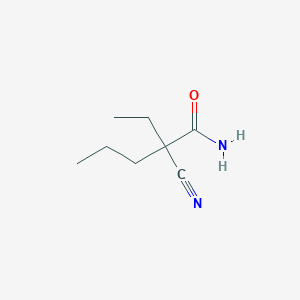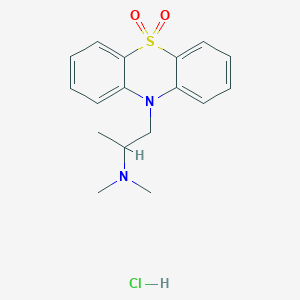
2-Isopropyl-1,3-benzothiazole
Übersicht
Beschreibung
2-Isopropyl-1,3-benzothiazole is a heterocyclic compound that belongs to the class of benzothiazoles, which are known for their presence in various pharmaceuticals, agricultural chemicals, natural products, and materials chemistry. Benzothiazoles, and specifically 2-amino-1,3-benzothiazole derivatives, have been recognized for their biological and pharmacological properties, including applications in herbicides and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related benzothiazole derivatives has been explored in recent studies. One approach for synthesizing thiazolidinone derivatives, which are structurally related to benzothiazoles, involves a one-pot synthesis from valine, arenealdehydes, and mercaptoacetic acid. This method has been shown to yield products such as 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones with good efficiency. Characterization of these products is typically achieved through NMR techniques, and in some cases, X-ray crystallography is used for detailed structural analysis .
Molecular Structure Analysis
X-ray diffraction has been utilized to investigate the molecular structure of compounds closely related to this compound, such as 1-phenyl-3-isopropyl-5-(benzothiazol-2-yl)formazan. This compound was found to crystallize with two independent molecules in the same conformation, linked by intermolecular hydrogen bonds. The structure of these molecules is mostly flat, with the exception of the isopropyl fragment, and the formazan chains exhibit delocalized bonds .
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of benzothiazole derivatives often involves cyclization reactions. For example, the synthesis of 2-amino-1,3-benzoselenazole, a compound related to benzothiazoles, is achieved through metal-free cyclization of isothiocyanate and bis(o-aminophenyl)diselenide. This process is noted for its high yields, especially when bulky substituents are present, due to the reduced formation of byproducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of benzothiazole derivatives can be inferred to some extent from their molecular structure and synthesis methods. For instance, the presence of intermolecular hydrogen bonds suggests that these compounds may have higher melting points and boiling points due to increased intermolecular forces. The delocalization of bonds within the formazan chains may also impact the electronic properties of these molecules, potentially affecting their reactivity and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Chemistry
Benzothiazole derivatives, such as 2-Isopropyl-1,3-benzothiazole, have been identified as unique and versatile scaffolds in synthetic and pharmaceutical chemistry. These compounds are known for their potent pharmacological activities including antitumor, antimicrobial, anti-inflammatory, and antidiabetic effects. The synthesis of 2-substituted benzothiazole nucleus and its derivatives has been a focus of research, with methodologies developed to improve selectivity, purity, and yield using various catalysts (Prajapati, Vekariya, Borad, & Patel, 2014).
Antitumor Applications
A series of potent and selective antitumor benzothiazoles have been developed, exemplified by the clinical candidate Phortress. This development includes understanding their mechanism of action, such as selective uptake into sensitive cells, and conversion into electrophilic reactive intermediates, leading to cell death (Bradshaw & Westwell, 2004).
Novel Synthesis Techniques
Research has demonstrated novel synthetic protocols using ZnO nanoparticles as catalysts for the efficient synthesis of 2-aryl-1,3-benzothiazoles, offering a mild and environmentally friendly method with high product yields. These advancements contribute significantly to the field of green chemistry (Banerjee, Payra, Saha, & Sereda, 2014).
Biological and Pharmacological Properties
Benzothiazoles, including this compound, are known for their broad spectrum of biological activities. These compounds are important in the treatment of various diseases and disorders due to their ability to serve as ligands to various biomolecules. This has led to their use in developing therapies for ailments, especially in cancer treatment (Kamal, Hussaini, & Malik, 2015).
Fluorescent Probes and Sensing Applications
This compound derivatives have been used in designing fluorescent probes for bioimaging and distinguishing metal ions like Hg2+ and Cu2+. These probes display high sensitivity and selectivity, making them useful in biological science (Gu et al., 2017).
Wirkmechanismus
Target of Action
Benzothiazole derivatives, such as 2-Isopropyl-1,3-benzothiazole, have been found to exhibit a wide range of biological activities. They have been reported to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
For instance, they have been found to inhibit the target DprE1, which is involved in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives affect various biochemical pathways. They have been found to inhibit the release of cytochrome c from mitochondria, which is a key step in the intrinsic pathway of apoptosis . This suggests that these compounds may have a role in regulating cell death and could potentially be used in the treatment of diseases where apoptosis is dysregulated, such as cancer .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .
Result of Action
The result of the action of this compound is likely to depend on the specific target and pathway it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites. If it affects a signaling pathway, it could alter the behavior of cells. In the case of anti-tubercular activity, benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs .
Zukünftige Richtungen
Benzothiazole and its derivatives have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of synthetic processes is one of the most significant problems facing researchers . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of 2-Isopropyl-1,3-benzothiazole and its derivatives.
Eigenschaften
IUPAC Name |
2-propan-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMLNPNLJBPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)


![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)






